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molecular formula C5H3ClN2O2 B2890525 5-Chloropyridazine-3-carboxylic acid CAS No. 1211587-01-7

5-Chloropyridazine-3-carboxylic acid

Cat. No. B2890525
M. Wt: 158.54
InChI Key: SXGAJPAGCWQZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05250548

Procedure details

The compound resulting from Example 170B was chlorinated by the procedure described by Overend and Wiggins, J. Chem. Soc. 239 (1947) to give 4-chloro-6-methylpyridazine. 1H NMR (CDCl3, 300 MHz) δ 2.70 (s, 3H), 7.35 (d, 1H), 7.45 (d, 1H). MS (DCl/NH3) m/e 129/131 (M+H)+, 146/148 (M+H+NH3)+. The chloro-compound was oxidized by the procedure of Horner et al., J.Chem. Soc. 2195 (1948) to give 4-chloropyridazine-6-carboxylic acid. 1H NMR (CD3OD, 300 MHz) δ 7.95 (d, 1H), 8.30 (d, 1H). MS (FAB) m/e 159/161 (M+H)+. The carboxylic acid (243 mg, 1.53 mmol) was dissolved in ~15 mL of ethanol and treated with 24 mg (0.2 mmol) of dimethylaminopyridine (DMAP) followed by 324 mg (1.69 mmol) 1-(3-dimethylaminopropyl-3-ethylcarbodiimide hydrochloride (EDCl). The reaction was stirred at ambient temperature for 4 hours and then worked up by the procedure described in Example 166A. The crude product was purified by flash chromatography on silica gel to give 150 mg (52%) of the title compound as a white crystalline solid. 1H NMR (CDCl3, 300 MHz) δ 1.45 (t, 3H), 4.55 (q, 2H), 7.65 (d, 1H), 8.15 (d, 1H). MS (DCl/NH3) m/e 187/189 (M+H)+, 204/206 (M+H+NH3)+.
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[N:5]=[N:4][CH:3]=1.CN([C:14]1[CH:19]=CC=CN=1)C.[ClH:20].CN(C)CCCN=C=NCC>C(O)C>[Cl:20][C:3]1[N:4]=[N:5][C:6]([C:8]([O:10][CH2:19][CH3:14])=[O:9])=[CH:7][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
243 mg
Type
reactant
Smiles
ClC1=CN=NC(=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
24 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1N=NC(=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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